5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-ol
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Overview
Description
5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-ol is a chemical compound with significant interest in various scientific fields This compound is known for its unique structural features, which include a chloro-substituted pyridine ring and a methylsulfonyl-substituted phenyl group
Preparation Methods
The synthesis of 5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-ol typically involves several steps. One common method includes the reaction of 5-chloro-2-hydroxypyridine with 4-(methylsulfonyl)phenylboronic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water. The reaction is carried out at elevated temperatures, usually around 80-100°C, to facilitate the coupling process.
Chemical Reactions Analysis
5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-ol include:
5-Chloro-2-hydroxypyridine: Shares the chloro-substituted pyridine ring but lacks the methylsulfonyl-substituted phenyl group.
4-(Methylsulfonyl)phenylboronic acid: Contains the methylsulfonyl-substituted phenyl group but lacks the pyridine ring.
Etoricoxib: A related compound with similar structural features, used as an anti-inflammatory drug.
Properties
Molecular Formula |
C12H10ClNO3S |
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Molecular Weight |
283.73 g/mol |
IUPAC Name |
5-chloro-3-(4-methylsulfonylphenyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C12H10ClNO3S/c1-18(16,17)10-4-2-8(3-5-10)11-6-9(13)7-14-12(11)15/h2-7H,1H3,(H,14,15) |
InChI Key |
ALKKHSGPUBSAHS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CNC2=O)Cl |
Origin of Product |
United States |
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